6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H7BrFNO3 and a molecular weight of 312.09 . It is a specialty product used in proteomics research .
Physical And Chemical Properties Analysis
6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid has a predicted melting point of 165.23° C, a predicted boiling point of 410.2° C at 760 mmHg, a predicted density of 1.7 g/cm 3, and a predicted refractive index of n 20D 1.62 .Scientific Research Applications
- Focal Adhesion Kinase (FAK) Inhibitors : Researchers have explored derivatives of this compound as potential inhibitors of FAK, a protein kinase involved in cell signaling and cancer progression . FAK inhibitors may have therapeutic implications in cancer treatment.
- Building Block for Pyrrolopyrimidines and Pyridopyrimidines : 6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid serves as a precursor in the synthesis of pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. These heterocyclic compounds have diverse biological activities and are relevant in drug discovery .
- Chiral 2,2’-Dipyridylamines : Researchers have used related bromopyridine carboxylic acids in the synthesis of chiral ligands. These ligands find applications in asymmetric catalysis and coordination chemistry .
Medicinal Chemistry and Drug Development
Organic Synthesis
Chiral Ligand Synthesis
properties
IUPAC Name |
6-(2-bromo-4-fluorophenoxy)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO3/c13-9-5-8(14)2-3-10(9)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHGIWPCDRYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.